4-Methyl-1,3-thiazole-5-carbonyl chloride

概要

説明

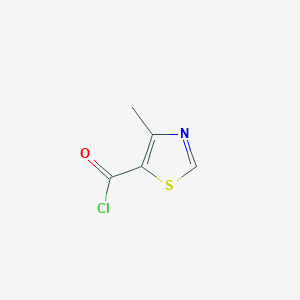

4-Methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride typically involves the chlorination of 4-Methyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the carbonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

化学反応の分析

Amide Formation

The compound readily reacts with amines to form substituted amides, a hallmark reaction of acyl chlorides.

Example Reaction :

Reaction with 3-chloroaniline in dichloromethane (DCM) at 20°C for 2 hours yields N-(3-chlorophenyl)-4-methylthiazole-5-carboxamide .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 3-Chloroaniline | DCM, 20°C, 2h | N-(3-Chlorophenyl)-4-methylthiazole-5-carboxamide |

This reaction is typically performed under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.

Esterification

The carbonyl chloride reacts with alcohols to form esters, crucial intermediates in multi-step syntheses.

Example Reaction :

Methanol in the presence of oxalyl chloride and catalytic DMF produces methyl 4-methylthiazole-5-carboxylate . Subsequent reduction with NaBH4/AlCl3 in monoglyme at −10°C yields 4-methyl-5-hydroxymethylthiazole .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | Oxalyl chloride, DMF, DCM | Methyl 4-methylthiazole-5-carboxylate | - | |

| NaBH4, AlCl3 | Monoglyme, −10°C → 25°C | 4-Methyl-5-hydroxymethylthiazole | 55–60 g |

Hydrolysis to Carboxylic Acid

Exposure to water or aqueous base hydrolyzes the chloride to 4-methylthiazole-5-carboxylic acid (CAS 20485-41-0) . This acid is a precursor for bioactive molecules like stearoyl-CoA desaturase-1 inhibitors .

Reaction Pathway :

Oxidation to Aldehyde Derivatives

The ester derivatives of this compound undergo oxidation to form aldehydes.

Example :

4-Methyl-5-hydroxymethylthiazole (derived from the ester) is oxidized using TEMPO/KBr/NaClO in dichloromethane at 0–2°C to yield 4-methyl-5-formylthiazole with >97% purity .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TEMPO, NaClO, KBr | DCM, 0–2°C | 4-Methyl-5-formylthiazole | 36–38 g |

Heterocyclic Condensation Reactions

The compound participates in cyclocondensation with thioureas or hydrazonoyl chlorides to form bioactive heterocycles .

Example :

Reaction with hydrazonoyl chlorides in ethanol yields thiadiazole derivatives, which exhibit antimicrobial activity .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 4-methyl-1,3-thiazole-5-carbonyl chloride. For instance, a series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp., indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 15 | 1.95 - 15.62 | Staphylococcus spp., Enterococcus faecalis |

| Nitrofurantoin | Reference | Various Gram-positive bacteria |

The efficacy of these compounds suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In one study, thiazole derivatives exhibited cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . This positions this compound as a candidate for further exploration in cancer therapeutics.

Herbicidal Properties

Research has indicated that derivatives of this compound can act as effective herbicides. A specific formulation was tested in field trials where it successfully controlled weed populations without damaging crops like rice and maize .

| Crop | Weed Species | Effectiveness |

|---|---|---|

| Rice | Echinochloa spp., Setaria spp. | High control |

| Maize | Digitaria spp., Alopecurus spp. | High control |

This herbicidal activity presents opportunities for developing safer and more effective agricultural chemicals.

Synthesis of Fine Chemicals

The compound serves as an important intermediate in synthesizing fine chemicals and pharmaceuticals due to its reactive carbonyl group, facilitating various nucleophilic substitutions and coupling reactions .

Case Study 1: Antimicrobial Screening

A systematic screening of derivatives showed that specific modifications to the thiazole ring significantly enhanced antimicrobial potency against resistant strains of bacteria, suggesting that structural optimization can lead to improved therapeutic agents.

Case Study 2: Herbicide Development

Field trials conducted over two growing seasons demonstrated that formulations containing this compound effectively reduced weed biomass while maintaining crop yield, providing a viable alternative to existing herbicides.

作用機序

The mechanism of action of 4-Methyl-1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The thiazole ring can also participate in various biochemical interactions, influencing the activity of enzymes and receptors .

類似化合物との比較

Similar Compounds

- 4-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,3-thiazole-5-sulfonyl chloride

- 2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid

Uniqueness

4-Methyl-1,3-thiazole-5-carbonyl chloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry. The presence of both the thiazole ring and the carbonyl chloride group provides a unique combination of properties that are not commonly found in other compounds .

生物活性

4-Methyl-1,3-thiazole-5-carbonyl chloride (MTC) is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 161.61 g/mol

- Appearance : White solid

- Reactivity : The carbonyl chloride functional group makes MTC a versatile reagent in organic synthesis, capable of participating in nucleophilic substitution reactions.

Synthesis

MTC can be synthesized through the reaction of 4-methylthiazole with thionyl chloride. This process yields MTC as an intermediate, which can further react to form various derivatives with enhanced biological activities.

Anticancer Properties

MTC has been evaluated for its anticancer properties, particularly against hepatocellular carcinoma cell lines (HepG2). Research indicates that MTC may inhibit specific enzymes or pathways critical for cancer cell proliferation. The compound's mechanism of action may involve:

- Inhibition of Enzymes : MTC interacts with enzymes associated with cancer progression, potentially leading to reduced tumor growth.

- Modulation of Signaling Pathways : It may affect signaling pathways that regulate cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, MTC exhibits significant antimicrobial activity. A series of derivatives synthesized from MTC have shown effectiveness against various Gram-positive bacteria. Notably:

- Minimum Inhibitory Concentration (MIC) : One derivative demonstrated an MIC ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis.

- Minimum Bactericidal Concentration (MBC) : The MBC values indicated a lethal effect against tested microorganisms, reinforcing the compound's potential as an antimicrobial agent .

The biological activity of MTC can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : MTC has shown binding affinity to various enzymes involved in cancer metabolism and microbial resistance.

- DNA Interaction : Studies suggest that MTC may interact with DNA and RNA, influencing gene expression and cellular responses to stress .

Research Findings

Research studies have highlighted the following key findings regarding MTC:

Case Studies

- Anticancer Evaluation : A study conducted at the Regional Center for Mycology and Biotechnology evaluated the anticancer activity of several thiazole derivatives derived from MTC. The results indicated that certain derivatives exhibited potent activity against liver carcinoma cell lines, suggesting a promising avenue for drug development.

- Microbial Resistance Studies : Research on the antimicrobial properties revealed that specific derivatives had superior activity compared to standard antibiotics like nitrofurantoin, particularly against resistant strains of Staphylococcus aureus .

特性

IUPAC Name |

4-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAGQLRKTYECIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499516 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-09-1 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。